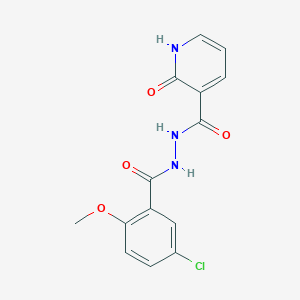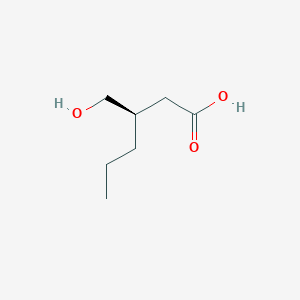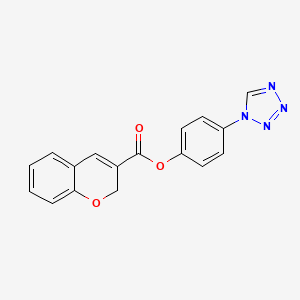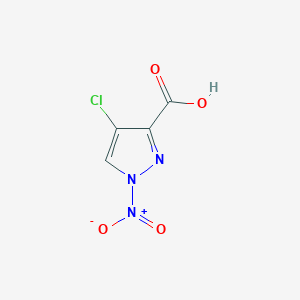
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid typically involves the nitration of pyrazole derivatives. One common method includes the reaction of pyrazole with nitric acid and sulfuric acid, resulting in the formation of the nitro group at the 4-position . The reaction conditions often require careful control of temperature and concentration to avoid the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of active metabolites. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the chlorine atom.
Methyl 4-Nitro-1H-pyrazole-3-carboxylate: Contains a methyl ester group instead of the carboxylic acid.
1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Contains additional functional groups such as sulfonamide and methoxycarbonyl.
Uniqueness
4-Chloro-1-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C4H2ClN3O4 |
|---|---|
Molekulargewicht |
191.53 g/mol |
IUPAC-Name |
4-chloro-1-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2ClN3O4/c5-2-1-7(8(11)12)6-3(2)4(9)10/h1H,(H,9,10) |
InChI-Schlüssel |
QQIGNVJUYXZTRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1[N+](=O)[O-])C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


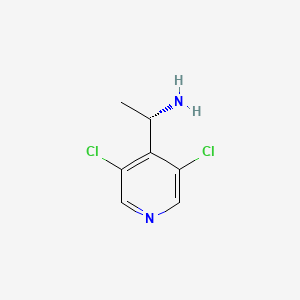

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
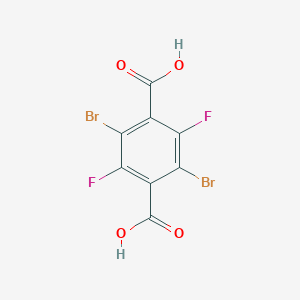
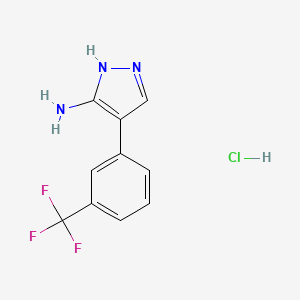

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)

